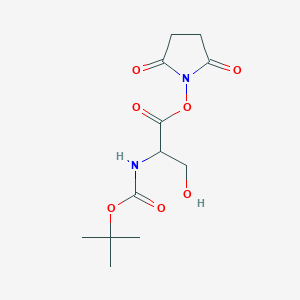

Boc-L-serine N-hydroxysuccinimide ester

Beschreibung

BenchChem offers high-quality Boc-L-serine N-hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-serine N-hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H18N2O7 |

|---|---|

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19) |

InChI-Schlüssel |

GDEYGBZNQMBETA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Strategic Utility of Boc-Chemistry in Modern Peptide Synthesis

[2]

Executive Summary

While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions and automation readiness, tert-butyloxycarbonyl (Boc) chemistry remains an indispensable tool for complex synthetic challenges.[2][] Its continued relevance in drug development stems from its unique ability to solubilize aggregation-prone sequences and its orthogonality to base-sensitive pharmacophores. This guide provides a technical deep-dive into the mechanistic underpinnings, experimental protocols, and critical safety considerations of Boc-SPPS (Solid Phase Peptide Synthesis).[4][5]

The Chemistry of the tert-Butyloxycarbonyl (Boc) Group[1][7][8][9][10][11][12]

Mechanistic Basis of Acidolysis

The Boc group protects the

The Mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[][6]

-

Fragmentation: The protonated intermediate collapses, releasing the tert-butyl cation (

) and a carbamic acid. -

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to yield the free amine and CO

. -

Isobutylene Formation: The

cation eliminates a proton to form isobutylene or is trapped by a scavenger.

Critical Insight: The generation of the electrophilic

Stability Profile

-

Acid Lability: Cleaved by TFA (neat or 50% in DCM) or HCl/Dioxane.

-

Base Stability: Completely stable to basic conditions (e.g., piperidine, DIEA). This allows for the use of base-labile side-chain protection or linkers (e.g., PAM resin) that remain intact during chain assembly.

-

Nucleophile Stability: Resistant to catalytic hydrogenation (unlike Cbz/Z groups).

Strategic Advantages in Synthesis

Aggregation Disruption (The "Magic" of Protonation)

One of the most significant advantages of Boc chemistry over Fmoc is the state of the growing peptide chain during synthesis.

-

Fmoc: The N-terminus is neutral after deprotection. Hydrophobic segments often form

-sheet aggregates, leading to "difficult sequences" and incomplete couplings. -

Boc: After TFA deprotection, the N-terminus exists as a protonated ammonium salt (

). Electrostatic repulsion between chains prevents aggregation, keeping the peptide accessible for the next coupling step.

Orthogonality

Boc chemistry is ideal for synthesizing peptides containing base-sensitive moieties (e.g., depsipeptides, specific glycopeptides) that would degrade under the repeated piperidine treatments of Fmoc synthesis.

Experimental Workflows & Protocols

Visualization: The Boc-SPPS Cycle

The following diagram illustrates the standard cycle, highlighting the critical neutralization step unique to Boc chemistry.

Figure 1: The Boc-SPPS Cycle. Note the distinct neutralization step required to convert the TFA salt to a nucleophilic free amine.

Protocol: Standard Boc Deprotection

Reagents:

-

Deprotection Cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8][9]

-

Scavenger Additives: 0.5% Dithioerythritol (DTE) or 2% Anisole (if Trp/Met/Cys are present).

Step-by-Step:

-

Pre-wash: Drain reaction vessel. Wash resin with 50% TFA/DCM for 1 minute to remove residual solvent. Drain.

-

Reaction: Add fresh 50% TFA/DCM (approx. 10 mL per gram of resin).

-

Incubation: Shake/agitate for 20–30 minutes .

-

Expert Tip: Do not extend beyond 30 mins to avoid acid-catalyzed degradation of sensitive linkers (e.g., Bzl ester).

-

-

Wash: Drain TFA. Wash extensively with DCM (5x) followed by 5% DIEA/DCM (Neutralization) if performing standard coupling.

Protocol: High-Efficiency HF Cleavage (The "Tam" Method)

Final cleavage in Boc chemistry utilizes anhydrous Hydrogen Fluoride (HF). This must be performed in a specialized Teflon/Kel-F apparatus. Glass is strictly prohibited.

Safety Warning: HF is a bone-seeking poison. Full PPE (face shield, neoprene gloves, apron) and calcium gluconate gel availability are mandatory.

The "Low-High" HF Strategy: This two-stage method minimizes side reactions (S-alkylation).

-

Low HF (Scavenger-Rich):

-

Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

-

Conditions: 0°C for 2 hours.

-

Mechanism: Removes N-terminal Boc and most side-chain groups (Bzl, Z, Bom) via an

mechanism that suppresses carbocation generation. Formyl-Trp and Met(O) are reduced.

-

-

High HF (Strong Acid):

-

Evaporation: Evaporate Low HF mixture under vacuum.

-

Mixture: HF : p-Cresol (90 : 10 v/v).

-

Conditions: 0°C for 45-60 minutes.

-

Mechanism: Cleaves the peptide from the resin and removes stubborn groups (Arg(Tos), Cys(MBzl)).[10]

-

-

Precipitation: Precipitate crude peptide in cold diethyl ether.

Comparative Analysis: Boc vs. Fmoc

The choice between chemistries should be data-driven. Use the table below to select the optimal strategy.

| Feature | Boc Chemistry | Fmoc Chemistry |

| N-Terminal Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Benzyl-based (Bzl, Z, Tos) | tert-Butyl-based (tBu, Trt, Boc) |

| Final Cleavage | HF (Anhydrous Hydrogen Fluoride) | TFA (Trifluoroacetic Acid) |

| Solubility/Aggregation | High (Protonated intermediates reduce aggregation) | Moderate (Neutral intermediates may aggregate) |

| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups |

| Cost | Reagents generally cheaper; Equipment expensive (HF line) | Reagents more expensive; Equipment standard |

| Best Application | "Difficult" sequences, hydrophobic peptides, thioesters | Routine synthesis, acid-sensitive peptides, GMP manufacturing |

Critical Considerations & Troubleshooting

The tert-Butyl Cation Problem

The most common failure mode in Boc synthesis is the irreversible alkylation of nucleophilic side chains by the

Scavenger Selection Guide:

-

Tryptophan (Trp): Susceptible to N-alkylation. Use Formyl-Trp (Trp(CHO)) protection and add 1,2-ethanedithiol (EDT) during cleavage.

-

Methionine (Met): Susceptible to S-alkylation.[7] Use Dimethylsulfide (DMS) in the cleavage cocktail.[10]

-

Tyrosine (Tyr): Susceptible to ring alkylation (3-position). Ensure p-Cresol is present.

In-Situ Neutralization

For difficult couplings, avoid the separate neutralization step (Step 4 in Protocol 3.2). Instead, add the Boc-amino acid, activator (e.g., HBTU/HATU), and excess base (DIEA) directly to the protonated resin-salt. This minimizes the time the free amine spends in a neutral state, reducing the window for aggregation or diketopiperazine formation [1].

References

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[6][9][11] International Journal of Peptide and Protein Research. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][][5][12][13][9][11][14] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015).[14] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.[14] Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 11. peptide.com [peptide.com]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. total-synthesis.com [total-synthesis.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

Advanced Guide to Active Esters in Peptide Chemistry

Topic: Introduction to Active Esters in Peptide Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The formation of the amide bond is the cornerstone of peptide chemistry, yet the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow at ambient conditions. Active esters represent the critical kinetic bridge that overcomes this barrier. This guide moves beyond basic textbook definitions to explore the mechanistic causality, selection strategy, and experimental protocols for utilizing active esters. We focus on the transition from classical benzotriazoles (HOBt) to modern, safer alternatives (Oxyma) and the strategic use of stable esters (Pfp, NHS) in automated and bioconjugation workflows.

Mechanistic Foundations: The Thermodynamics of Activation

To control peptide synthesis, one must control the electrophilicity of the carbonyl carbon. The fundamental challenge is balancing reactivity (to drive the coupling) with selectivity (to prevent racemization).

The Activation-Aminolysis Axis

The carboxylic acid is first converted into a reactive intermediate (usually an O-acylisourea via carbodiimide activation). This intermediate is highly reactive but prone to:

-

Rearrangement to an unreactive N-acylurea.

-

Racemization via the formation of an oxazolone (azlactone) intermediate.

The Role of Active Esters:

Active esters (

Electronic and Steric Causality

The reactivity of an active ester is dictated by the acidity (

-

Lower

(High Acidity): Better leaving group ability -

Structure: Electron-withdrawing groups (fluorines in Pfp, nitro groups) or heteroatoms (nitrogen in HOAt) pull electron density from the carbonyl, increasing its susceptibility to nucleophilic attack.

Visualization: Mechanism and Racemization Suppression

The following diagram illustrates the competitive pathways. Note how the Active Ester pathway bypasses the high-risk Oxazolone route.

Figure 1: The kinetic competition between productive coupling (via Active Ester) and racemization (via Oxazolone). The active ester intercepts the unstable intermediate.

The Landscape of Active Esters: Selection Strategy

Selection should be based on the specific requirements of the synthesis: solubility, steric hindrance, and safety.

In-Situ Activation (Additives)

These are generated transiently in the reaction vessel to suppress side reactions during carbodiimide coupling.

-

HOBt (1-Hydroxybenzotriazole): The historical standard.[2][3] Effective, but recent reclassification as an explosive (Class 1.3C) has severely restricted its shipping and storage.

-

HOAt (1-Hydroxy-7-azabenzotriazole): A structural analog of HOBt with a nitrogen at position 7.[3]

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The modern standard.

Pre-formed / Stable Esters

Used when in-situ activation is uncontrolled or for specific bioconjugation tasks.

-

Pfp (Pentafluorophenyl) Esters:

-

Chemistry: The five fluorine atoms create a strong electron-withdrawing effect.

-

Application: Highly stable to hydrolysis (unlike NHS), making them excellent for automated SPPS and modifying sterically hindered sequences.

-

-

NHS (N-Hydroxysuccinimide) Esters:

-

Application: The gold standard for bioconjugation (labeling proteins/DNA) in aqueous buffers. Less stable than Pfp in organic synthesis but water-soluble variants (Sulfo-NHS) exist.

-

Comparative Data Analysis

Table 1: Critical Parameters of Common Active Ester Reagents

| Reagent | Structure Class | pKa | Relative Reactivity | Racemization Risk | Safety Profile | Primary Use Case |

| HOBt | Benzotriazole | 4.60 | Baseline (1.0) | Moderate | Explosive | Legacy protocols |

| HOAt | Aza-benzotriazole | 3.28 | High (~10x HOBt) | Low | Explosive | Sterically hindered peptides |

| Oxyma | Oxime | 4.60 | High (Similar to HOAt) | Very Low | Safe | General SPPS, Green Chemistry |

| Pfp | Phenol ester | ~5.5 | High (vs ONp) | Low | Safe | Pre-formed building blocks, SPPS |

| NHS | N-Hydroxylamine | 6.0 | Moderate | Low | Safe | Bioconjugation (Aqueous) |

Data synthesized from Subirós-Funosas et al. [1] and BenchChem comparative studies [2].

Experimental Protocols

Protocol A: High-Efficiency Coupling with Oxyma/DIC (In-Situ)

Rationale: This protocol replaces potentially explosive HOBt with Oxyma, leveraging its high solubility and suppression of racemization.[9][10]

Reagents:

-

Fmoc-Amino Acid (0.2 M in DMF)

-

Oxyma Pure (0.2 M in DMF)

-

DIC (Diisopropylcarbodiimide) (0.2 M in DMF)

-

Solid Phase Resin (e.g., Wang or Rink Amide)

Step-by-Step Workflow:

-

Pre-Activation: In a small vial, mix the Fmoc-AA solution and Oxyma solution in a 1:1 ratio.

-

Activation: Add the DIC solution (1 equivalent relative to AA).

-

Critical Check: Allow to activate for 2-3 minutes . The solution may turn yellow/orange; this is the formation of the active ester. Do not exceed 10 minutes to avoid decomposition.

-

-

Coupling: Transfer the activated mixture to the reaction vessel containing the deprotected resin.

-

Incubation: Agitate at room temperature for 30–60 minutes.

-

Optimization: For hindered amino acids (Val, Ile), extend time to 90 mins or raise temp to 50°C.

-

-

Validation: Perform a Kaiser Test (see below). If blue (positive for free amines), re-couple.

Protocol B: Preparation of Pentafluorophenyl (Pfp) Esters

Rationale: Pre-forming Pfp esters allows for "clean" couplings without residual carbodiimide byproducts, essential for solution-phase synthesis or sensitive fragments.

Reagents:

-

N-Protected Amino Acid (10 mmol)

-

Pentafluorophenol (HOPfp) (11 mmol)

-

DCC (Dicyclohexylcarbodiimide) (10 mmol)

-

Solvent: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve the Amino Acid and HOPfp in cold Ethyl Acetate (0°C).

-

Coupling: Add DCC dropwise.

-

Observation: A white precipitate (DCU - dicyclohexylurea) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1–2 hours.

-

Purification:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 5% NaHCO3, water, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Crystallization: Recrystallize from hexane/ethanol to obtain the stable Pfp ester.

Decision Matrix & Troubleshooting

When selecting a reagent, use the following logic flow to ensure process efficiency and safety.

Figure 2: Strategic decision tree for selecting active ester reagents based on solvent, steric complexity, and safety constraints.

Troubleshooting Common Issues

-

Racemization (Loss of Chirality):

-

Cause: High base concentration or prolonged activation times promoting oxazolone formation.

-

Solution: Switch to Oxyma/DIC (neutral pH activation). If using base (DIEA), keep equivalents < 2.0 relative to the acid. Use Pfp esters for Cys/His residues which are prone to epimerization.

-

-

Slow Coupling (Incomplete Reaction):

-

Cause: Steric hindrance or aggregation of the peptide chain on resin.

-

Solution: Switch from HOBt to HOAt or Oxyma .[9] Increase temperature to 50°C (microwave assisted). Use "Magic Mixture" (DCM/DMF/NMP) to disrupt aggregation.

-

-

Hydrolysis of Active Ester:

References

-

Subirós-Funosas, R., et al. (2009).[9][13] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[9][14] Chemistry – A European Journal.

-

BenchChem Technical Support. (2025). "OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis." BenchChem Whitepapers.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

BroadPharm. (2022).[12] "Protocol for PEG NHS Ester Conjugation." BroadPharm Protocols.

-

Thermo Fisher Scientific. "NHS and Sulfo-NHS Instructions." Thermo Scientific User Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. scilit.com [scilit.com]

Methodological & Application

Protocol for labeling proteins with Boc-L-serine N-hydroxysuccinimide ester

Application Note & Protocol

Site-Specific Surface Engineering of Proteins via Conjugation with Boc-L-Serine N-hydroxysuccinimide Ester

Introduction: Beyond the Canonical Twenty

The functional modification of proteins is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, diagnostics, and research tools. While nature provides a palette of twenty canonical amino acids, the ability to introduce non-canonical amino acids (ncAAs) with unique functionalities opens up a new frontier in protein engineering.[1][2][3] This protocol details a robust method for covalently attaching a protected serine residue, Boc-L-serine, to the surface of a target protein using an N-hydroxysuccinimide (NHS) ester.

This strategy serves two primary purposes:

-

Introduction of a versatile functional handle: The hydroxyl group of serine can be a site for further, specific modifications, such as glycosylation or phosphorylation mimics.

-

Controlled amine presentation: The Boc (tert-butyloxycarbonyl) protecting group masks the serine's amino group.[4][5][6] Subsequent, controlled deprotection under acidic conditions can reveal a primary amine at a novel position on the protein surface, available for secondary labeling or other modifications.[7][8]

This application note provides a comprehensive guide to the principles, execution, and validation of this powerful protein modification technique.

Principle of the Method: Amine-Reactive Chemistry

The protocol is based on the well-established reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine.[9][10][11]

-

Targeting Primary Amines: The NHS ester of Boc-L-serine is an amine-reactive reagent that readily reacts with the nucleophilic primary amines on a protein. The most common targets are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[11]

-

Formation of a Stable Amide Bond: The reaction proceeds via nucleophilic acyl substitution, where the protein's amino group attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.

-

The Role of pH: The reaction is highly pH-dependent. At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic. The reaction rate increases significantly at a slightly alkaline pH (typically 8.0-9.0), where a sufficient fraction of the amines are deprotonated (-NH2) and reactive.[12][13]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the serine's α-amino group is crucial. It is stable under the slightly alkaline conditions required for the NHS ester conjugation but can be efficiently removed later using acid, such as trifluoroacetic acid (TFA).[8][14][] This two-step process allows for the strategic introduction of a new, reactive amine.

Figure 1: General mechanism for labeling a protein's primary amine with Boc-L-Serine NHS ester.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. It is recommended to perform small-scale trial reactions to determine the optimal molar ratio of the labeling reagent to the protein.

Required Materials and Reagents

-

Protein of Interest: Purified protein at a concentration of 1-10 mg/mL. The protein must be in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Avoid buffers containing Tris or glycine.

-

Boc-L-serine N-hydroxysuccinimide ester: (CAS No. can vary by supplier).

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, amine-free.[13]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO or appropriate for the protein).[16]

-

For Deprotection (Optional): Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (recommended).

Step-by-Step Labeling Procedure

-

Protein Preparation:

-

Buffer exchange the purified protein into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a desalting column or dialysis.

-

Adjust the protein concentration to 2-5 mg/mL. Higher protein concentrations generally improve labeling efficiency.[10]

-

Determine the precise protein concentration using its molar extinction coefficient at 280 nm.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Boc-L-serine NHS ester in anhydrous DMSO or DMF.[12]

-

Scientist's Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store it for extended periods.

-

-

Labeling Reaction:

-

Calculate the volume of the NHS ester stock solution needed. A molar excess of the labeling reagent is required. Start with a 10- to 20-fold molar excess of the NHS ester over the protein.

-

While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution in a dropwise fashion.[10]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted label, the NHS byproduct, and the quenching agent by size-exclusion chromatography (e.g., a pre-packed desalting column) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[11][17]

-

Alternatively, perform extensive dialysis against the storage buffer at 4°C with multiple buffer changes.

-

Collect the purified, labeled protein and measure its concentration.

-

Figure 2: Step-by-step workflow for protein labeling with Boc-L-Serine NHS ester.

Characterization and Validation

Confirming successful conjugation and determining the degree of labeling (DOL) is a critical validation step.

Table 1: Methods for Characterizing Labeled Proteins

| Method | Purpose | Key Considerations |

| Mass Spectrometry (MS) | Gold standard for confirming covalent modification and determining DOL. | ESI-MS or MALDI-TOF can be used. The mass increase per modification is the mass of Boc-L-serine minus a proton (~204.2 Da). A distribution of peaks will indicate heterogeneity in labeling. |

| SDS-PAGE | Assess protein integrity and detect gross changes. | A slight increase in molecular weight may be observable, especially with high DOL or on smaller proteins. Primarily used to confirm no significant degradation or aggregation occurred. |

| Bradford/BCA Assay | Determine protein concentration post-purification. | Necessary for calculating final yield and for downstream applications. Ensure the labeling does not interfere with the assay. |

Calculating Degree of Labeling (DOL) with Mass Spectrometry

The most accurate method is to deconvolve the mass spectrum of the labeled protein. The number of modifications can be determined by the mass shift from the unlabeled protein control.

-

Mass Shift per Label = Mass(Boc-L-Serine) - Mass(H) ≈ 205.22 - 1.01 = 204.21 Da

If the spectrum shows multiple peaks, the average DOL can be calculated from the weighted average of the different species.

Optional Protocol: Boc Group Deprotection

To expose the serine's primary amine for subsequent applications, the Boc protecting group must be removed. This is achieved under acidic conditions.

CAUTION: Strong acids can denature proteins. This step must be optimized to ensure protein integrity.

-

Preparation: Lyophilize the purified, Boc-Ser-labeled protein to remove all water.

-

Deprotection Cocktail: Prepare a deprotection solution, typically a mixture of Trifluoroacetic acid (TFA) and a solvent like Dichloromethane (DCM). A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (a scavenger to prevent side reactions).[7][8]

-

Reaction: Resuspend the lyophilized protein in the cold deprotection cocktail and incubate on ice for 30-60 minutes. Optimization of time is critical.

-

Removal of TFA: Evaporate the TFA under a stream of nitrogen.

-

Protein Recovery: Resuspend the protein in a suitable buffer. Immediate buffer exchange or dialysis into a neutral pH buffer is required to refold the protein and remove residual acid.

-

Validation: Use mass spectrometry to confirm the removal of the Boc group (a mass decrease of ~100.12 Da per label).

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - pH of reaction buffer is too low (<8.0).- Protein concentration is too low.- NHS ester has hydrolyzed.- Presence of amine-containing buffers (Tris, Glycine). | - Verify buffer pH is between 8.3-8.5.[12][13]- Concentrate protein to >2 mg/mL.- Prepare fresh NHS ester stock solution immediately before use.- Ensure protein is in an amine-free buffer. |

| Protein Precipitation/Aggregation | - High concentration of organic solvent (DMSO/DMF).- Protein is unstable at the reaction pH.- Over-labeling of the protein. | - Keep the volume of added NHS ester stock to <10% of the total reaction volume.- Perform the reaction at 4°C.- Reduce the molar excess of the NHS ester. |

| Protein Degradation | - Protease contamination.- Harsh conditions during deprotection. | - Add protease inhibitors to the protein solution.- Optimize Boc deprotection: reduce time, temperature, or TFA concentration. Test protein activity post-deprotection. |

References

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13.

- Fengchen Group. (n.d.). BOC-L-Serine (BOC-L-SER-OH) BP EP USP CAS 3262-72-4.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA.

- de Graaf, A. M., et al. (n.d.). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Retrieved from a relevant scientific journal source.

- MDPI. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Pharmaceutics.

- Jungmann, R., et al. (n.d.). Quantification of absolute labeling efficiency at the single-protein level. Retrieved from a relevant scientific journal source.

- BenchChem. (2025). Technical Support Center: Boc Deprotection of Serine Residues.

- SeparationsNow.com. (2018, August 20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes.

- Williard, A. C., et al. (2022).

- Williard, A. C., et al. (2022).

- ACS Publications. (2009, September 3). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry.

- Alpha Lifetech. (2024, October 30). Comprehensive Guidelines to Protein Production and Purification.

- Dr. Nick M. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking. YouTube.

- ChemicalBook. (2026, January 13). BOC-L-Serine | 3262-72-4.

- ACS Publications. (2024, November 7). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.

- ResearchGate. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level.

- CymitQuimica. (n.d.). CAS 3262-72-4: BOC-L-serine.

- Sino Biological. (n.d.). Protein Labeling Techniques.

- Chem-Impex. (n.d.). Boc-L-serine.

- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.

- Promega Corporation. (n.d.). An Introduction to Protein Purification Methods.

- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Molecular Devices. (n.d.). Optimizing the labeling of proteins.

- Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 639, 333-353.

- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

- Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed.

- Sigma-Aldrich. (n.d.). Boc-Ser-OH = 99.0 T 3262-72-4.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Retrieved from a relevant chemical supplier or blog.

- ResearchGate. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.

- Dempsey, D. R., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed.

Sources

- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 2. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BOC-L-Serine (BOC-L-SER-OH) BP EP USP CAS 3262-72-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. CAS 3262-72-4: BOC-L-serine | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. biotium.com [biotium.com]

- 11. glenresearch.com [glenresearch.com]

- 12. interchim.fr [interchim.fr]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]

- 17. Comprehensive Guidelines to Protein Production and Purification - Alpha Lifetech [alpha-lifetech.com]

Boc-L-serine N-hydroxysuccinimide ester reaction conditions for bioconjugation

This Application Note and Protocol is designed for researchers and drug development professionals utilizing Boc-L-serine N-hydroxysuccinimide ester (Boc-Ser-OSu) for bioconjugation.

Introduction & Mechanistic Logic

Boc-L-serine N-hydroxysuccinimide ester (CAS: 39747-65-4) is a heterobifunctional reagent primarily used to introduce a serine residue onto primary amines via a stable amide linkage. Unlike standard fluorescent labeling reagents, this molecule serves as a structural building block or linker intermediate .

Chemical Logic

-

The NHS Ester (N-hydroxysuccinimide): The electrophilic center. It reacts rapidly with nucleophilic primary amines (

) at physiological pH (7.2–8.5) to form an amide bond, releasing NHS as a byproduct.[1] -

The Boc Group (tert-butyloxycarbonyl): Protects the

-amine of the serine.[2] In protein conjugation, this group typically remains effectively permanent, capping the amine to prevent polymerization or charge interactions. In small molecule synthesis, it allows for subsequent deprotection (using TFA) to regenerate the amine for orthogonal functionalization. -

The Serine Side Chain (

): Provides a hydrophilic hydroxyl handle. This can improve the solubility of hydrophobic payloads or serve as a site for further chemical modification (e.g., glycosylation or phosphorylation mimics).

Critical Reaction Parameters

| Parameter | Optimal Condition | Scientific Rationale |

| pH | 7.2 – 8.5 | Balances amine nucleophilicity (requires unprotonated |

| Solvent | Anhydrous DMSO or DMF | Boc-Ser-OSu is hydrophobic. It must be dissolved in an organic solvent before addition to the aqueous reaction to prevent precipitation. |

| Temperature | 4°C to 25°C | Lower temperatures (4°C) reduce the rate of competing hydrolysis, preserving reagent activity for the slower aminolysis reaction. |

| Stoichiometry | 10–20 Molar Excess | NHS esters hydrolyze in water. Excess reagent ensures sufficient active ester remains to drive the conjugation to completion. |

Visualizing the Conjugation Pathway

The following diagram illustrates the reaction mechanism and the competing hydrolysis pathway.

Figure 1: Reaction pathway showing the nucleophilic attack of the primary amine on the NHS ester and the competing hydrolysis reaction.

Protocol 1: Protein Surface Modification

Objective: Conjugate Boc-L-Serine to surface lysine residues of an antibody or protein (e.g., BSA, IgG). Note: This protocol assumes the Boc group will remain on the protein to cap the amine or modify surface properties.

Materials Required[6][7][8][9][10][11][12]

-

Target Protein: 1–10 mg/mL in Bicarbonate Buffer (pH 8.3). Must be free of Tris or Glycine.

-

Reagent: Boc-L-Ser-OSu (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMF or DMSO (high purity, amine-free).

-

Purification: Desalting column (e.g., PD-10, Sephadex G-25) or Dialysis cassette.

Step-by-Step Methodology

-

Buffer Exchange (Critical): Ensure the protein is in a non-amine buffer.

-

Recommended: 0.1 M Sodium Bicarbonate, pH 8.3.[4]

-

Avoid: Tris, Glycine, or buffers with imidazole.

-

Why: Primary amines in buffers will competitively react with the NHS ester, neutralizing the reagent before it reaches the protein.

-

-

Reagent Preparation:

-

Calculate the molar excess.[6][7] For standard labeling, use a 20-fold molar excess of Boc-Ser-OSu over the protein.

-

Weigh the Boc-Ser-OSu and dissolve it in anhydrous DMF or DMSO to a concentration of 10–50 mM.

-

Volume Rule: The volume of organic solvent added to the protein solution should not exceed 10% (v/v) to avoid protein denaturation/precipitation.

-

-

Conjugation Reaction:

-

Slowly add the Boc-Ser-OSu solution to the protein solution while gently vortexing or stirring.

-

Incubate:

-

Option A (Standard): 1 hour at Room Temperature (20–25°C).

-

Option B (Sensitive Proteins): 2 hours to Overnight at 4°C.

-

-

-

Quenching (Optional but Recommended):

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Why: Tris contains a primary amine that will react with any remaining unreacted NHS ester, stopping the reaction definitively.

-

-

Purification:

-

Remove excess reagent and NHS byproduct using a desalting column equilibrated with the storage buffer (e.g., PBS, pH 7.4).

-

Validation: The Boc-Ser-OSu is small (< 400 Da); proteins are large (> 10 kDa). Size exclusion is highly effective.

-

Protocol 2: Small Molecule/Peptide Synthesis (Organic Phase)

Objective: Conjugate Boc-Serine to a small molecule amine or peptide linker where water is excluded.

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the amine-containing target (1.0 eq) in anhydrous DCM (Dichloromethane) or DMF .

-

If the target is a salt (e.g., HCl salt), add DIPEA (Diisopropylethylamine) (1.5–2.0 eq) to neutralize it.

-

-

Coupling:

-

Add Boc-Ser-OSu (1.1–1.2 eq).

-

Stir at Room Temperature under an inert atmosphere (Nitrogen/Argon) for 2–16 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. The NHS ester spot should disappear.[1]

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with:

-

5% Citric Acid (removes unreacted amine/DIPEA).

-

Water.[7]

-

Saturated Sodium Bicarbonate (removes released NHS and free acid).

-

Brine.

-

-

Dry over

and concentrate.

-

Analytical Validation & Troubleshooting

Validation Methods

| Method | Purpose | Expected Outcome |

| TNBS / Ninhydrin Assay | Quantify free amines | Decrease in absorbance compared to control protein, indicating Lysines are blocked by Boc-Ser. |

| MALDI-TOF / ESI-MS | Molecular Weight Check | Mass shift of +187.2 Da per conjugated Boc-Ser group. |

| SDS-PAGE | Purity Check | Slight upward shift in migration; no fragmentation. |

Troubleshooting Guide

-

Problem: Precipitation upon adding reagent.

-

Cause: Boc-Ser-OSu is hydrophobic; concentration of DMF/DMSO is too high or mixing was too fast.

-

Solution: Dilute the reagent further in DMF before adding. Add dropwise while stirring. Ensure DMF < 10% final volume.

-

-

Problem: Low Conjugation Efficiency.

-

Cause: Hydrolysis of NHS ester (wet solvent or old reagent) or incorrect pH.

-

Solution: Use fresh, anhydrous DMF. Verify buffer pH is 8.0–8.5. Increase molar excess to 50x.

-

-

Problem: Protein Aggregation.

-

Cause: Over-modification of surface lysines changes the isoelectric point (pI) or hydrophobicity.

-

Solution: Reduce molar excess (try 5x or 10x).

-

References

-

Thermo Fisher Scientific. NHS Ester Chemistry for Protein Labeling. Thermo Fisher Technical Handbook.

-

BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Application Note.

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Protocol.[1][5][6][7][8][9][10][][][13]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.[1][5][6][7][14][] Journal of the American Chemical Society, 86(9), 1839–1842.

-

Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.[1] Technical Brief.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. CAS 3262-72-4: BOC-L-serine | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. peptide.com [peptide.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chempep.com [chempep.com]

- 13. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

Mastering Two-Step Bioconjugation: A Guide to Amine-Reactive Labeling with Boc-L-serine N-hydroxysuccinimide Ester

Introduction: Beyond Simple Labeling - A Gateway to Orthogonal Chemistries

In the landscape of bioconjugation, the covalent modification of proteins and peptides is a cornerstone technique for elucidating biological function, developing targeted therapeutics, and creating advanced diagnostic tools.[1] While a plethora of amine-reactive reagents exist for attaching moieties such as fluorophores or biotin, the strategic introduction of a latent reactive group offers a higher level of control for multi-step, site-specific modifications. Boc-L-serine N-hydroxysuccinimide (NHS) ester is a bifunctional reagent ingeniously designed for this purpose.

This reagent facilitates the covalent attachment of a serine residue to primary amines (N-termini and lysine side chains) on a biomolecule.[2] The key to its utility lies in the tert-butyloxycarbonyl (Boc) protecting group on the serine's amino group, which remains intact during the initial labeling.[3] This creates a modified biomolecule bearing a "masked" serine. Subsequent removal of the Boc group under specific acidic conditions unveils a primary amine and a hydroxyl group on the serine side chain, providing two new, distinct points for further, highly specific chemical modifications.[4][5] This two-stage approach is a powerful example of an orthogonal bioconjugation strategy, allowing for the construction of complex, multifunctional biomolecular conjugates that would be challenging to assemble in a single step.[6][7]

This comprehensive guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for the successful use of Boc-L-serine NHS ester in your research.

Mechanism of Action: A Two-Part Symphony of Reactivity

The utility of Boc-L-serine NHS ester is rooted in two well-defined chemical reactions: the initial amine labeling via the NHS ester and the subsequent deprotection of the Boc group.

Part 1: Amine-Reactive Labeling

The primary reaction is the acylation of nucleophilic primary amines on the target biomolecule by the NHS ester.[8][9] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[10][11] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, as amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester.[5][10]

A competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which inactivates the reagent.[12] The rate of hydrolysis increases with pH. Therefore, maintaining the recommended pH range is critical for maximizing labeling efficiency.[11]

Caption: Mechanism of amine labeling with Boc-L-serine NHS ester.

Part 2: Boc Group Deprotection

Once the biomolecule is labeled and purified, the Boc protecting group can be removed to expose the serine's primary amine. The Boc group is acid-labile and is typically cleaved using strong, anhydrous acids such as trifluoroacetic acid (TFA).[4][13][14] This deprotection step regenerates the primary amine, making it available for subsequent conjugation reactions.

Strategic Applications: The Power of a Newly Installed Serine

The introduction of a serine residue onto a biomolecule is not merely an addition of a small molecule; it is the installation of a versatile chemical handle. The exposed hydroxyl group of the serine side chain, and the newly deprotected amine, can be targeted for a variety of subsequent modifications, opening the door to advanced bioconjugation strategies.

-

Site-Specific Ligation: The deprotected N-terminal serine can be used in Serine/Threonine Ligation (STL) to conjugate entire peptides or other molecules, enabling the synthesis of large, complex proteins.[10][15]

-

Mimicking Post-Translational Modifications (PTMs): Serine is a natural site for PTMs like phosphorylation and O-glycosylation.[11][] The introduced serine can be enzymatically or chemically modified to mimic these PTMs, allowing for the study of their effects on protein function.

-

Introduction of Bioorthogonal Handles: The hydroxyl group of serine can be chemically modified to introduce bioorthogonal functional groups, such as azides or alkynes, for subsequent "click" chemistry reactions.[17]

-

Drug Conjugation: The serine residue can serve as an attachment point for small molecule drugs, creating targeted therapeutics like antibody-drug conjugates (ADCs).[1][18]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a generic IgG antibody with Boc-L-serine NHS ester, followed by the deprotection of the Boc group.

Part 1: IgG Labeling with Boc-L-serine NHS Ester

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Boc-L-serine N-hydroxysuccinimide ester (MW: 302.28 g/mol )[19]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of Boc-L-serine NHS ester in anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[17]

-

-

Calculation of Reagent Amount:

-

A molar excess of the NHS ester is required for efficient labeling. A starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.

-

Calculation:

-

mg of NHS ester = (molar excess) x (mg of antibody / MW of antibody in Da) x (MW of NHS ester in Da)

-

Example for 1 mg of IgG (MW ~150,000 Da) with a 20-fold molar excess:

-

mg of NHS ester = 20 x (1 mg / 150,000 Da) x (302.28 Da) = 0.04 mg

-

-

-

Labeling Reaction:

-

Purification of the Labeled Antibody:

-

Separate the Boc-serine-labeled antibody from unreacted NHS ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[10]

-

Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

-

Part 2: Boc Deprotection of the Labeled Antibody

CAUTION: This procedure involves the use of a strong acid (TFA) and should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

Purified Boc-serine-labeled antibody

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional, for co-solvent)

-

Buffer for exchange (e.g., PBS, pH 7.4)

-

Dialysis cassette or centrifugal filtration device

Procedure:

-

Lyophilization (Optional but Recommended):

-

Lyophilize the purified Boc-serine-labeled antibody to remove all water.

-

-

Deprotection Reaction:

-

Prepare a deprotection solution of 95% TFA and 5% water (v/v). Alternatively, a solution of 50% TFA in DCM can be used.

-

Resuspend the lyophilized labeled antibody in the deprotection solution.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Removal of TFA:

-

Remove the TFA by evaporation under a stream of nitrogen gas.

-

-

Buffer Exchange:

-

Immediately resuspend the deprotected antibody in the desired final buffer (e.g., PBS, pH 7.4).

-

Perform a thorough buffer exchange using a dialysis cassette or a centrifugal filtration device to remove any residual TFA and salts.

-

Characterization of the Conjugate

Successful labeling and deprotection should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the covalent addition of Boc-serine and its subsequent removal. | An increase in mass corresponding to the number of Boc-serine molecules added after labeling. A decrease in mass corresponding to the removal of the Boc groups after deprotection.[4] |

| HPLC (Reverse-Phase or Size-Exclusion) | To assess the purity of the conjugate and separate labeled from unlabeled protein. | A shift in retention time for the labeled protein compared to the unlabeled protein. A single, homogenous peak after purification. |

| UV-Vis Spectroscopy | To determine the protein concentration. | Used to measure protein concentration (A280) for calculating the degree of labeling. |

Experimental Workflow and Troubleshooting

Caption: Complete workflow for labeling and deprotection.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Hydrolysis of NHS ester.[12] 2. Incorrect pH.[11] 3. Presence of competing amines (e.g., Tris buffer).[5] 4. Insufficient molar excess of NHS ester. | 1. Prepare NHS ester solution immediately before use. 2. Ensure reaction pH is between 8.3-8.5. 3. Use amine-free buffers like PBS or bicarbonate. 4. Increase the molar ratio of NHS ester to protein. |

| Protein Precipitation | 1. Over-labeling leading to changes in protein solubility. 2. Hydrophobicity of the Boc group. | 1. Reduce the molar excess of the NHS ester or decrease the reaction time.[11] 2. Perform the reaction at a lower protein concentration. |

| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or reaction time. 2. Presence of water in the deprotection step. | 1. Increase the reaction time or use a higher concentration of TFA. 2. Lyophilize the labeled protein before adding the TFA solution. |

Conclusion

Boc-L-serine N-hydroxysuccinimide ester is a sophisticated tool for the advanced researcher. By moving beyond simple, one-step labeling, it provides a robust platform for the site-specific introduction of a versatile serine residue. This, in turn, enables a wide range of subsequent, orthogonal chemistries, from peptide ligation to the installation of bioorthogonal handles. With careful attention to reaction conditions and purification, this reagent can unlock new possibilities in the design and synthesis of complex bioconjugates for therapeutic and research applications.

References

-

Li, J., et al. (2010). Serine/threonine ligation-mediated protein chemical synthesis. PNAS. Available at: [Link]

-

Kluwe, C., et al. (2012). Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling with [99mTc(OH2)3(CO)3]+. Bioconjugate Chemistry. Available at: [Link]

-

Zhou, Z., et al. (2004). Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. Journal of the American Chemical Society. Available at: [Link]

-

Hader, E., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]

-

Discovery of a Serine‐Directed Chemical Reaction for Site‐Specific Protein Modification via Phage Display Screening. ResearchGate. Available at: [Link]

-

Discovery of a Serine-Directed Chemical Reaction for Site-Specific Protein Modification via Phage Display Screening. PubMed. Available at: [Link]

-

Fang, G., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. PMC. Available at: [Link]

-

Site-specific functionalization of proteins and their applications to therapeutic antibodies. Utrecht University Repository. Available at: [Link]

-

Serine and Threonine Post-Translational Modifications. Chomix. Available at: [Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

-

Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry. RSC Publishing. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed. Available at: [Link]

-

Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... ResearchGate. Available at: [Link]

-

O-Sulfonation of Serine and Threonine. Stanford University. Available at: [Link]

-

Serine is a new target residue for endogenous ADP-ribosylation on histones. PMC. Available at: [Link]

-

Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Princeton University. Available at: [Link]

-

The different uses of bioconjugation at the CER Groupe. Knok. Available at: [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing). Available at: [Link]

-

Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry. Available at: [Link]

-

Boc deprotection conditions tested. ResearchGate. Available at: [Link]

-

Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

-

The Role of Mass Spectrometry in Protein Analysis. AZoOptics. Available at: [Link]

-

Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. Available at: [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. Available at: [Link]

Sources

- 1. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raj.emorychem.science [raj.emorychem.science]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. What Are the Forms of Protein Modifications and How Do They Affect Cell Signaling | MtoZ Biolabs [mtoz-biolabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 13. Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serine/Threonine Post-Translational Modifications [chomixbio.com]

- 15. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02162J [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a Serine-Directed Chemical Reaction for Site-Specific Protein Modification via Phage Display Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Attaching Boc-L-serine N-hydroxysuccinimide ester to a resin support

Application Notes & Protocols

Topic: Attaching Boc-L-serine N-hydroxysuccinimide Ester to a Resin Support

Audience: Researchers, scientists, and drug development professionals.

Guide to the Covalent Immobilization of Boc-L-Serine onto Solid Supports for Peptide Synthesis

This technical guide provides a comprehensive overview and detailed protocols for the attachment of N-α-Boc-L-serine, including its pre-activated N-hydroxysuccinimide (NHS) ester form, to various resin supports commonly employed in solid-phase peptide synthesis (SPPS). The strategic choice of resin and coupling methodology is critical for the success of peptide synthesis, directly impacting yield and purity. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for the quantification of resin loading.

Introduction: The Significance of Serine Immobilization in SPPS

Serine, with its primary hydroxyl side chain, is a functionally important amino acid in many peptides and proteins, contributing to their structure and biological activity through hydrogen bonding. In Boc-based solid-phase peptide synthesis, the serine side chain is typically protected, most commonly as a benzyl ether (Boc-L-Ser(Bzl)-OH), to prevent unwanted side reactions during peptide chain elongation.[1][2] The initial covalent attachment of the C-terminal amino acid to the solid support is a pivotal step that dictates the overall efficiency of the synthesis.[3] An incomplete or inefficient loading reaction will result in truncated peptide sequences, complicating purification and reducing the final yield.

This guide will focus on methodologies for attaching Boc-L-serine to aminomethylated resins using its N-hydroxysuccinimide ester and to other common resins like Merrifield and Wang resins using the more traditional carboxylic acid form.

Fundamental Chemistry of Resin Loading

The choice of resin dictates the chemistry used for the initial amino acid attachment. The most common resins for Boc-SPPS are polystyrene-based, cross-linked with divinylbenzene.[4]

-

Aminomethyl (AM) Resins: These resins possess a terminal primary amine functionality. The attachment of an N-hydroxysuccinimide ester of a Boc-amino acid proceeds via a nucleophilic acyl substitution, where the resin's amino group attacks the activated carbonyl of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This is a highly efficient and straightforward method of coupling.

-

Merrifield Resin (Chloromethylpolystyrene): This is a classic resin for Boc-based SPPS.[5][6] The attachment occurs through a nucleophilic substitution reaction where the carboxylate of the Boc-amino acid displaces the chloride on the resin, forming a benzyl ester linkage.[4][6] To avoid side reactions, the Boc-amino acid is often converted to its cesium or potassium salt to increase its nucleophilicity.[4][7][8]

-

Wang Resin (p-alkoxybenzyl alcohol resin): This resin has a hydroxyl functional group.[6][] The attachment of a Boc-amino acid involves an esterification reaction. This is typically achieved by activating the carboxyl group of the amino acid, for example, by forming a symmetrical anhydride, and using a catalyst like 4-(dimethylamino)pyridine (DMAP).[7][10] However, the use of DMAP can lead to racemization for some amino acids.[11]

Resin Selection and Preparation

| Resin Type | Functional Group | Linkage to Peptide | Recommended For | Key Considerations |

| Aminomethyl Resin | -CH₂-NH₂ | Amide | Direct coupling of NHS esters | Provides a stable C-terminal amide upon cleavage with strong acids. |

| Merrifield Resin | -CH₂-Cl | Benzyl Ester | Boc-amino acid salts (Cesium or Potassium) | The benzyl ester linkage is somewhat acid-labile and can lead to chain loss during repeated TFA deprotection steps.[5] |

| Wang Resin | -CH₂-O-Ph-CH₂-OH | p-alkoxybenzyl ester | Activated Boc-amino acids (e.g., symmetrical anhydrides) | More acid-sensitive than Merrifield resin, allowing for milder cleavage conditions. |

| 2-Chlorotrityl Chloride Resin | -C(Ph)₂-Cl | Trityl Ester | Free Boc-amino acids in the presence of a base | Very acid-labile, allowing for cleavage of the peptide with protecting groups intact.[12][13] Minimizes racemization.[13] |

Before use, the resin must be swelled in an appropriate solvent to allow reagents to access the reactive sites within the polymer matrix.

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), typically 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[12][14]

-

Drain the solvent before proceeding with the loading reaction.

Experimental Protocols for Attaching Boc-L-Serine

For the purpose of these protocols, the use of Boc-L-Ser(Bzl)-OH is highly recommended to protect the serine hydroxyl group during synthesis.[1][2]

This protocol leverages the high reactivity of NHS esters with primary amines.

Materials:

-

Aminomethylated polystyrene resin

-

Boc-L-Ser(Bzl)-OSu (N-hydroxysuccinimide ester) (1.5 - 2.0 equivalents relative to resin capacity)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl resin in DMF as described in Protocol 1.

-

Dissolve Boc-L-Ser(Bzl)-OSu in DMF (approximately 10 mL per gram of resin).

-

Add the Boc-L-Ser(Bzl)-OSu solution to the swollen resin.

-

Add DIPEA to the reaction mixture. While the reaction can proceed without a base, DIPEA helps to scavenge any acid present and ensures the resin's amino groups are deprotonated.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To monitor the reaction, a small sample of the resin can be taken, washed, and tested for the presence of free amino groups using the ninhydrin (Kaiser) test.[8] A negative test (no color change) indicates complete reaction.

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum to a constant weight.

Caption: Workflow for loading Boc-L-Ser(Bzl)-OSu onto aminomethyl resin.

This method, developed by Gisin, is a standard procedure for attaching Boc-amino acids to Merrifield resin to minimize side reactions.[5]

Materials:

-

Merrifield Resin

-

Boc-L-Ser(Bzl)-OH (1.0 equivalent based on resin chlorine substitution)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Dioxane

Procedure:

-

Prepare the Cesium Salt:

-

Dissolve Boc-L-Ser(Bzl)-OH in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[4]

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[4]

-

Evaporate the mixture to dryness.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.[4]

-

-

Coupling Reaction:

-

Workup:

Caption: Workflow for Merrifield resin loading via the cesium salt method.

Quantification of Resin Loading

Determining the substitution level, or loading, of the resin is crucial for calculating the correct stoichiometry of reagents for subsequent synthesis steps.[3][15]

This is the simplest, though least precise, method.

-

Accurately weigh the resin before and after the amino acid attachment procedure (ensure the resin is completely dry).

-

Calculate the loading using the following formula:

Loading (mmol/g) = (Δm / MW_aa) / (m_initial + Δm)

Where:

-

Δm = change in mass (g)

-

MW_aa = molecular weight of the attached Boc-amino acid residue ( g/mol )

-

m_initial = initial mass of the resin (g)

-

This method is more accurate. It involves cleaving the attached Boc-amino acid and quantifying it.

-

Accurately weigh a small amount of the dried, loaded resin (e.g., 10-20 mg) into a reaction vessel.

-

Add a cleavage cocktail to remove the Boc-amino acid from the resin. For a benzyl ester linkage on Merrifield or Wang resin, a strong acid like anhydrous HF or TFMSA is traditionally used, which requires specialized equipment. A safer alternative for analytical purposes is to use a milder cleavage cocktail if the linkage allows, or to proceed with a more advanced analytical technique.

-

For resins where the Boc group can be selectively removed without cleaving the linker (not applicable here but common in Fmoc synthesis), one could quantify the released protecting group. For Boc-SPPS, a more practical approach after the first amino acid is loaded would be to deprotect the Boc group with TFA[5], wash the resin thoroughly, and then perform a quantitative ninhydrin test on the free amine.

For highly accurate determination, methods such as quantitative 13C MAS NMR[16][17] or elemental analysis can be employed.[18] These methods measure the amount of the attached molecule relative to the polymer support but require specialized instrumentation.[18]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Loading | - Incomplete reaction. - Inactive resin. - Insufficient equivalents of amino acid. - Moisture in the reaction (especially for Merrifield and 2-Cl-Trityl resins).[8] | - Increase reaction time and/or temperature. - Use fresh, properly stored resin. - Increase the equivalents of the activated amino acid. - Ensure all reagents and solvents are anhydrous. |

| Racemization | - Use of strong bases like DMAP with sensitive amino acids.[11] - Prolonged activation times. | - For Wang resin, consider the MSNT/MeIm method which is less prone to racemization.[10] - For sensitive C-terminal residues, 2-chlorotrityl resin is recommended as attachment does not involve activation of the amino acid.[7][13] |

| Positive Kaiser Test after Coupling | - Incomplete coupling reaction. - Steric hindrance. | - Repeat the coupling step. - If unreacted sites persist, "cap" them by reacting with a large excess of an acetylating agent like acetic anhydride to prevent them from participating in subsequent steps.[5][8] |

References

-

Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13C MAS NMR. ACS Publications. Available at: [Link]

-

Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR. PubMed. Available at: [Link]

-

Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral, Imperial College London. Available at: [Link]

-

Attaching the first amino acid to a resin. Aapptec Peptides. Available at: [Link]

-

Loading protocols. Peptideweb.com. Available at: [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. Available at: [Link]

-

Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Aapptec Peptides. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. Available at: [Link]

-

Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Peptides. Available at: [Link]

-

How To Load The First Amino Acid Onto Wang Resin. Biotage. Available at: [Link]

-

Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. Available at: [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. Available at: [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Boc-Ser(Bzl)-OH. Aapptec Peptides. Available at: [Link]

-

A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ScienceDirect. Available at: [Link]

-

Novabiochem® Peptide resin loading protocols. Merck Millipore. Available at: [Link]

-

Fmoc Resin Cleavage and Deprotection. Aapptec Peptides. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC, NIH. Available at: [Link]

-

A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Dawson Lab, Scripps Research. Available at: [Link]

-

Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols, Cell Press. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. almacgroup.com [almacgroup.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bharavilabs.in [bharavilabs.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. peptide.com [peptide.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Troubleshooting & Optimization

Common byproducts in Boc-L-serine N-hydroxysuccinimide ester reactions

This guide functions as a specialized Technical Support Center for researchers utilizing Boc-L-Ser-OSu (Boc-L-serine

Status: Operational Ticket Subject: Impurity Profiling & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist

Core Technical Brief: The Reagent Paradox

Boc-L-Ser-OSu is a valuable reagent for introducing serine residues without requiring side-chain deprotection steps later (unlike Boc-Ser(Bzl)-OH). However, this convenience comes with a high risk: the unprotected

In a "perfect" reaction, the amine of your target molecule attacks the activated ester (OSu). In reality, the hydroxyl group of one Boc-Ser-OSu molecule can attack the activated ester of another, or the base used to accelerate the reaction can destroy the molecule entirely.

Diagnostic Hub: Common Byproducts & Solutions

Issue A: The "Polymerized" Serine (O-Acylation)

Symptom: Mass spectrum (LC-MS) shows peaks corresponding to

-

Mechanism: The

-OH acts as a nucleophile, displacing the NHS group of a neighboring molecule. -

Risk Factor: High concentration reactions (>0.1 M) and prolonged activation times.

Troubleshooting Protocol:

-

Concentration Control: Dilute the reaction. High concentrations favor intermolecular collisions (polymerization). Keep Boc-Ser-OSu concentration

M. -

Order of Addition: Do not pre-mix Boc-Ser-OSu with base before adding the amine component. Add the amine first, then the Boc-Ser-OSu.

-

Alternative: If oligomerization persists, switch to side-chain protected variants like Boc-Ser(Bzl)-OSu and remove the benzyl group later via hydrogenolysis or HF.

Issue B: The "Dehydrated" Serine ( -Elimination)

Symptom: Product mass is -18 Da (loss of water) or appearance of a distinct UV-active peak (Dehydroalanine absorbs at ~240 nm).

Diagnosis: Base-Catalyzed

-

Mechanism: E1cB elimination pathway.

-

Risk Factor: Using strong tertiary amines (Triethylamine - TEA) or high pH (>8.0).

Troubleshooting Protocol:

-

Base Swap: Replace TEA or DIPEA with a weaker, more hindered base like N-Methylmorpholine (NMM) .

-

Stoichiometry: strictly limit base to 1.0 equivalent relative to the amine salt. Do not use excess base.

-

Temperature: Conduct the coupling at 0°C rather than room temperature to kinetically disfavor the elimination.

Issue C: The "Dead" Reagent (Hydrolysis)

Symptom: Presence of a large peak for N-Hydroxysuccinimide (NHS) and Boc-Ser-OH (free acid) in HPLC; low coupling yield. Diagnosis: Hydrolysis .[1] The NHS ester is moisture-sensitive. Water attacks the carbonyl, releasing NHS and the free amino acid, which is unreactive toward amines without re-activation.

Troubleshooting Protocol:

-

Solvent Hygiene: Use anhydrous DMF or DCM (stored over molecular sieves).

-

Reagent Storage: Store Boc-Ser-OSu at -20°C in a desiccator. Warm to room temperature before opening the bottle to prevent condensation.

Visualizing the Pathways

The following diagrams map the competing pathways that lead to the byproducts described above.

Diagram 1: The O-Acylation (Oligomerization) Trap

Caption: Pathway A shows the desired N-acylation. Pathway B (orange) shows the side-chain hydroxyl attacking another reagent molecule, creating O-acylated dimers.

Diagram 2: -Elimination Mechanism

Caption: The conversion of Serine to Dehydroalanine (Dha) via base-catalyzed E1cB elimination.

Data Summary: Impurity Profiling

Use this table to interpret your LC-MS or HPLC data when troubleshooting low yields.

| Impurity Type | Mass Shift ( | HPLC Retention | Cause | Prevention |

| Hydrolysis | -97 Da (loss of NHS) | Shift to solvent front (polar) | Wet solvent / Old reagent | Dry DMF; Store -20°C |

| -18 Da (loss of H | Slight shift (variable) | Strong base (TEA/DIPEA) | Use NMM; Keep at 0°C | |

| O-Acyl Dimer | +189 Da (Boc-Ser add) | Increased retention (hydrophobic) | High concentration | Dilute reaction; Add amine first |

| Isourea | + Mass of Carbodiimide | Distinct late peak | Only if using DCC/EDC in situ | Use pre-formed OSu ester |

Standard Operating Procedure (SOP)

Protocol: Clean Coupling of Boc-Ser-OSu

-

Preparation:

-

Dry the amine component (e.g., amino acid ester or peptide) under high vacuum.

-

Dissolve amine in anhydrous DMF (Concentration ~0.1 M).

-

-

Neutralization (Critical Step):

-

If the amine is a salt (e.g., HCl salt), add N-Methylmorpholine (NMM) .

-

Rule: Add exactly 1.0 equivalent of NMM relative to the HCl. Do not add excess.

-

Check: Verify pH is ~7.0–7.5 on wet pH paper (do not submerge paper; spot a drop).

-

-

Coupling:

-

Cool the solution to 0°C (ice bath).

-

Add Boc-Ser-OSu (1.1 equivalents) as a solid or dissolved in minimal DMF.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

-

-

Work-up:

-

Evaporate DMF.

-